molecular formula C14H21N B11893895 2-(tert-Butyl)-5-ethylindoline

2-(tert-Butyl)-5-ethylindoline

Cat. No.: B11893895
M. Wt: 203.32 g/mol
InChI Key: HYPZXOQWVNJMKV-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-ethylindoline is an organic compound belonging to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-ethylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrotoluene and tert-butylamine.

    Reduction: The nitro group in 2-nitrotoluene is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

    Cyclization: The resulting 2-amino-5-ethylbenzene undergoes cyclization with tert-butylamine in the presence of a catalyst, such as palladium on carbon, to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the nitro group.

    High-Pressure Reactors: Employing high-pressure reactors to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-5-ethylindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the indoline to its fully saturated form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Fully saturated indoline.

    Substitution: Halogenated indoline derivatives.

Scientific Research Applications

2-(tert-Butyl)-5-ethylindoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-ethylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and target. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    2-(tert-Butyl)-5-methylindoline: Similar structure with a methyl group instead of an ethyl group.

    2-(tert-Butyl)-5-isopropylindoline: Similar structure with an isopropyl group instead of an ethyl group.

    2-(tert-Butyl)-5-phenylindoline: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness: 2-(tert-Butyl)-5-ethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-tert-butyl-5-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H21N/c1-5-10-6-7-12-11(8-10)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3

InChI Key

HYPZXOQWVNJMKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C2)C(C)(C)C

Origin of Product

United States

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